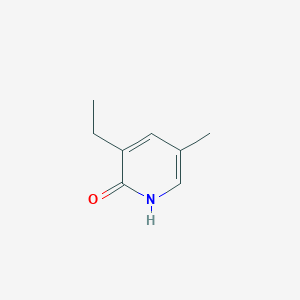
3-Ethyl-5-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-methylpyridin-2(1H)-one is an organic compound with a pyridine ring substituted with ethyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methylpyridin-2(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-pyridone with ethyl and methyl halides in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-Ethyl-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone to pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are frequently employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.
科学的研究の応用
3-Ethyl-5-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism by which 3-Ethyl-5-methylpyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The ethyl and methyl groups on the pyridine ring influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Methylpyridin-3-ol: Similar structure but lacks the ethyl group.
3-Ethyl-2-pyridone: Similar structure but lacks the methyl group.
5-Methyl-2-pyridone: Similar structure but lacks the ethyl group.
Uniqueness
3-Ethyl-5-methylpyridin-2(1H)-one is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can significantly alter its chemical properties and biological activity compared to its analogs.
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
3-ethyl-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-6(2)5-9-8(7)10/h4-5H,3H2,1-2H3,(H,9,10) |
InChIキー |
KKQLJXULIRUFPP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CNC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


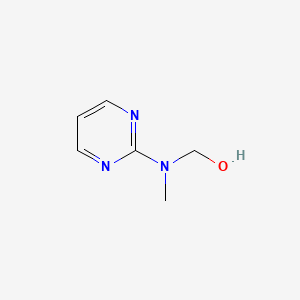
![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)

![6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13115112.png)
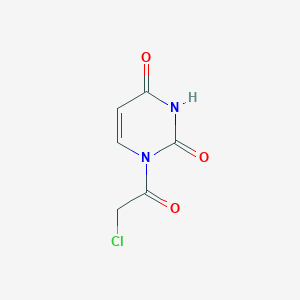
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride](/img/structure/B13115122.png)
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium](/img/structure/B13115130.png)

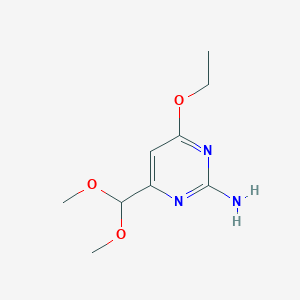

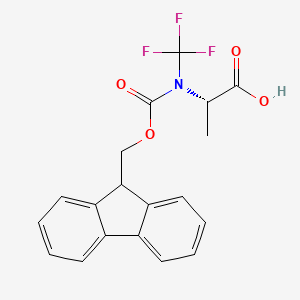
![2-Hydrazino-5-methyl-7-propylimidazo[1,5-b]pyridazine](/img/structure/B13115189.png)

![6-Phenethylamino-[1,3,5]triazine-2,4-diol](/img/structure/B13115197.png)
